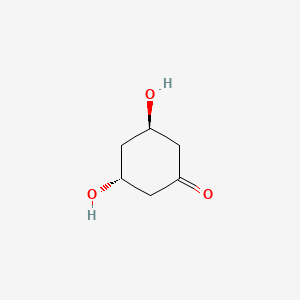![molecular formula C15H15NO2 B570790 (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol CAS No. 116198-47-1](/img/structure/B570790.png)
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is a heterocyclic compound that features a naphthoxazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of naphthol derivatives with amines in the presence of oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthoxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of (+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Thiophene derivatives: These heterocyclic compounds also display a range of biological activities and are used in similar applications.
Uniqueness
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol is unique due to its specific naphthoxazine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
116198-47-1 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.29 |
Nom IUPAC |
4-propylbenzo[g][1,4]benzoxazin-9-ol |
InChI |
InChI=1S/C15H15NO2/c1-2-6-16-7-8-18-15-10-12-11(9-13(15)16)4-3-5-14(12)17/h3-5,7-10,17H,2,6H2,1H3 |
Clé InChI |
BFQKRYLOCNUQMU-UHFFFAOYSA-N |
SMILES |
CCCN1C=COC2=C1C=C3C=CC=C(C3=C2)O |
Synonymes |
(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)

